N-([2,3'-bipyridin]-5-ylmethyl)-3-(2-bromophenyl)propanamide
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Overview
Description
N-([2,3’-bipyridin]-5-ylmethyl)-3-(2-bromophenyl)propanamide is a complex organic compound that features a bipyridine moiety and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-5-ylmethyl)-3-(2-bromophenyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the bipyridine derivative and introduce the bromophenyl group through a series of substitution reactions. The final step often involves the formation of the amide bond under specific reaction conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-5-ylmethyl)-3-(2-bromophenyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized under strong oxidizing conditions.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bipyridine moiety may yield bipyridine N-oxide derivatives, while reduction of the bromophenyl group will produce the corresponding phenyl derivative.
Scientific Research Applications
N-([2,3’-bipyridin]-5-ylmethyl)-3-(2-bromophenyl)propanamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or catalysts.
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-5-ylmethyl)-3-(2-bromophenyl)propanamide depends on its specific application. In coordination chemistry, it acts as a ligand, binding to metal ions through the nitrogen atoms of the bipyridine moiety. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
N-(2-bromophenyl)phthalimide: Another bromophenyl derivative with different structural and functional properties.
N-(4-bromophenyl)-2-(2-(4-nitrobenzylidene)hydrazino)-2-oxoacetamide: A compound with a bromophenyl group and additional functional groups that confer different reactivity and applications.
Uniqueness
N-([2,3’-bipyridin]-5-ylmethyl)-3-(2-bromophenyl)propanamide is unique due to the presence of both the bipyridine and bromophenyl moieties, which provide a combination of coordination chemistry potential and reactivity towards various chemical transformations.
Properties
IUPAC Name |
3-(2-bromophenyl)-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O/c21-18-6-2-1-4-16(18)8-10-20(25)24-13-15-7-9-19(23-12-15)17-5-3-11-22-14-17/h1-7,9,11-12,14H,8,10,13H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBXAIQLKFMBEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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